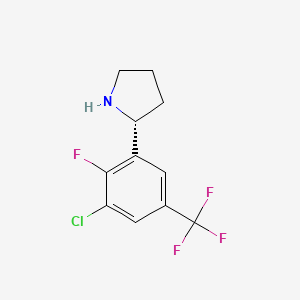
(R)-2-(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring attached to a phenyl group substituted with chlorine, fluorine, and trifluoromethyl groups. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of the substituents around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde and ®-pyrrolidine.
Formation of Intermediate: The benzaldehyde derivative undergoes a condensation reaction with ®-pyrrolidine in the presence of a suitable catalyst, such as a Lewis acid, to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired ®-2-(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions under controlled conditions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
化学反応の分析
Types of Reactions
®-2-(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of fully reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives with different functional groups.
科学的研究の応用
®-2-(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of ®-2-(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target of interest.
類似化合物との比較
Similar Compounds
(S)-2-(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine: The enantiomer of the compound with the opposite stereochemistry.
2-(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine: The racemic mixture containing both ®- and (S)-enantiomers.
2-(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)piperidine: A similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
®-2-(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine is unique due to its specific ®-configuration, which can result in different biological activities and properties compared to its enantiomer or racemic mixture. The presence of chlorine, fluorine, and trifluoromethyl groups also contributes to its distinct chemical and physical properties.
特性
分子式 |
C11H10ClF4N |
|---|---|
分子量 |
267.65 g/mol |
IUPAC名 |
(2R)-2-[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H10ClF4N/c12-8-5-6(11(14,15)16)4-7(10(8)13)9-2-1-3-17-9/h4-5,9,17H,1-3H2/t9-/m1/s1 |
InChIキー |
NBBRUMKLYBULNB-SECBINFHSA-N |
異性体SMILES |
C1C[C@@H](NC1)C2=C(C(=CC(=C2)C(F)(F)F)Cl)F |
正規SMILES |
C1CC(NC1)C2=C(C(=CC(=C2)C(F)(F)F)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B15277397.png)
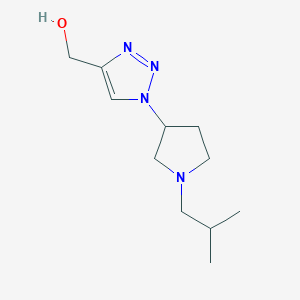
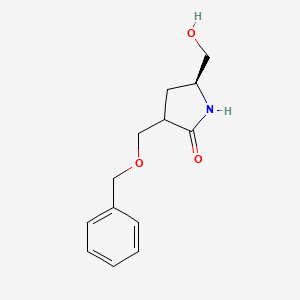
![4-(Iodomethyl)-1-phenyl-2-oxabicyclo[2.2.2]octane](/img/structure/B15277406.png)

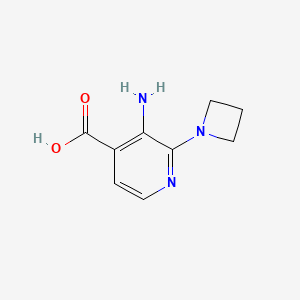

![2-methyl-4-(pentan-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15277422.png)


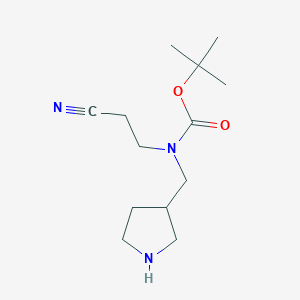
![1-[(5-bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B15277467.png)
![tert-Butyl (1R,4R)-5-(6-aminopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15277483.png)
